Reversible vs. Irreversible Inhibition Mechanism: LSD1-IN-C26 Compared with GSK2879552 and GSK-LSD1
LSD1-IN-C26 (C26) inhibits LSD1 through a reversible, FAD-competitive mechanism, whereas GSK2879552 and GSK-LSD1 are irreversible inhibitors that form covalent adducts with the FAD cofactor [1]. In the primary study, reversibility was confirmed by dilution and dialysis assays, and Lineweaver-Burk analysis demonstrated FAD-competitive (not H3-substrate-competitive) binding [1]. In contrast, the comprehensive class-wide characterization study confirmed that GSK2879552 and GSK-LSD1 exhibit time-dependent, irreversible inhibition kinetics [2]. This mechanistic distinction is critical because irreversible LSD1 inhibition has been associated with clinical hematological toxicities that led to the discontinuation of GSK2879552 monotherapy trials [2].
| Evidence Dimension | Inhibition mechanism (reversibility) |
|---|---|
| Target Compound Data | Reversible; FAD-competitive; no time-dependent inactivation; confirmed by dilution and dialysis assays [1]. |
| Comparator Or Baseline | GSK2879552: Irreversible, time-dependent, covalent FAD adduct formation [2]. GSK-LSD1: Irreversible, >1000-fold selective over MAO-A/B but covalent mechanism [2]. |
| Quantified Difference | Qualitative mechanistic difference: reversible non-covalent vs. irreversible covalent inhibition. |
| Conditions | LSD1 biochemical assays; dilution/dialysis reversibility assays; Lineweaver-Burk kinetics (C26 study [1]); time-dependent inactivation assays (class characterization study [2]). |
Why This Matters
Reversible inhibitors may avoid the sustained target suppression and hematological toxicities associated with irreversible LSD1 inhibitors, making LSD1-IN-C26 a preferred tool for studying LSD1 biology without confounding covalent off-target effects.
- [1] Wang S, Li ZR, Suo FZ, Yuan XH, Yu B, Liu HM. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. Eur J Med Chem. 2019;167:388-401. doi:10.1016/j.ejmech.2019.02.039. PMID: 30780087. View Source
- [2] Sacilotto N, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Pharmacol Transl Sci. 2021;4(6):1818-1834. doi:10.1021/acsptsci.1c00223. PMID: 34927021. View Source
